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Fmoc-L-Ser(alpha-D-GalNAc(Ac)3)-OH

Cat. No.: B557271
CAS No.: 120173-57-1
M. Wt: 656.6 g/mol
InChI Key: ORICVOOXZDVFIP-VOZJJELXSA-N
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Description

Significance of Glycosylation as a Post-Translational Modification

Glycosylation is a critical and highly diverse post-translational modification (PTM) where sugar moieties, or glycans, are enzymatically attached to proteins. sussex-research.commdpi.com This process dramatically increases the diversity of the proteome, far beyond what is encoded by the genome alone. sussex-research.commdpi.com Glycosylation plays a crucial role in a wide array of biological processes, including protein folding, stability, and trafficking. mdpi.comrsc.org The attached glycans can also act as recognition sites for other molecules, mediating cell-cell adhesion, immune responses, and signaling events. sussex-research.comnih.gov Alterations in glycosylation patterns are associated with various diseases, highlighting its importance in health and pathology.

Glycosylation is a widespread modification found in all domains of life, including eukaryotes, archaea, and some bacteria. The covalent attachment of these sugar chains can occur on the side chains of amino acids or at the protein's termini. rsc.org This modification can range from the addition of a single sugar to the formation of large, branched oligosaccharide chains. mdpi.com

Overview of Serine-Linked O-Glycosylation in Biological Systems

One of the major types of glycosylation is O-linked glycosylation, which involves the attachment of a glycan to the hydroxyl group of a serine (Ser) or threonine (Thr) residue in a protein. This process is initiated in the Golgi apparatus, where a single N-acetylgalactosamine (GalNAc) is typically the first sugar attached to the protein. This initial step is catalyzed by a family of enzymes known as polypeptide N-acetylgalactosaminyltransferases (ppGalNAcTs).

Following the initial attachment of GalNAc, the glycan chain can be extended by the sequential addition of other monosaccharides, such as galactose, N-acetylglucosamine, and sialic acid, creating a diverse array of O-glycan structures. These O-glycans are key components of mucins, which are large, heavily glycosylated proteins that form protective mucous barriers. They are also involved in a multitude of biological functions, including immune system regulation, pathogen-host interactions, and fertilization. nih.gov

The specific patterns of O-glycosylation can influence protein conformation and stability. nih.gov For instance, the clustering of O-glycans can create rigid, extended structures that project from the cell surface. nih.gov Furthermore, aberrant O-glycosylation is a well-established hallmark of cancer, where altered glycan structures, such as the Tn antigen (a single GalNAc attached to serine or threonine), are overexpressed on the surface of tumor cells. sussex-research.com

The Strategic Role of N-Fluorenylmethoxycarbonyl (Fmoc)-Protected Glycoamino Acids in Synthetic Glycochemistry

The chemical synthesis of glycopeptides is a powerful tool for studying the structure and function of glycoproteins. A key strategy in this endeavor is the use of pre-formed glycosylated amino acid building blocks that are protected with a 9-fluorenylmethoxycarbonyl (Fmoc) group at the N-terminus. The Fmoc protecting group is stable under the conditions required for peptide bond formation but can be readily removed with a mild base, such as piperidine (B6355638), making it highly compatible with solid-phase peptide synthesis (SPPS).

The use of Fmoc-protected glycoamino acids allows for the site-specific incorporation of defined glycan structures into a peptide chain. This approach has been instrumental in the synthesis of complex glycopeptides that can be used as probes to study biological processes, as standards for analytical methods, and as antigens for the development of vaccines and diagnostics.

The compound at the center of this article, Fmoc-L-Ser(α-D-GalNAc(Ac)3)-OH , is a prime example of such a building block. It consists of an L-serine residue where the hydroxyl group is glycosylated with a peracetylated α-D-N-acetylgalactosamine moiety. The acetyl groups on the sugar serve as protecting groups during the synthesis. This particular building block is of significant interest as it allows for the introduction of the Tn antigen structure into synthetic peptides. sussex-research.com

The synthesis of glycopeptides using these building blocks is not without its challenges. The bulky nature of the glycosylated amino acid can lead to slower coupling kinetics and potential side reactions, such as epimerization at the α-carbon of the amino acid. However, ongoing research continues to optimize reaction conditions to improve the efficiency and fidelity of glycopeptide synthesis.

Research Findings on Fmoc-L-Ser(α-D-GalNAc(Ac)3)-OH

Recent studies have focused on optimizing the conditions for the synthesis and use of Fmoc-L-Ser(α-D-GalNAc(Ac)3)-OH in SPPS. The following table summarizes some key findings regarding coupling efficiency and epimerization under different conditions.

Coupling ConditionsCoupling EfficiencyEpimerizationReference
HCTU/HOBt/DIEA>95%Substantial nih.gov
DIC/Oxyma in 2-MeTHFQuantitativeLow
HCTU/DIEAVariable~10%
HATU/DIEAVariable~12%
PyBOP/DIEAVariable~15%
DIC/HOBtVariable~5%
TMP as baseHighLow

HCTU: 2-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate, HOBt: Hydroxybenzotriazole, DIEA: N,N-Diisopropylethylamine, DIC: N,N'-Diisopropylcarbodiimide, Oxyma: Ethyl cyanohydroxyiminoacetate, 2-MeTHF: 2-Methyltetrahydrofuran, HATU: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, PyBOP: (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate, TMP: 2,4,6-Trimethylpyridine

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H36N2O13 B557271 Fmoc-L-Ser(alpha-D-GalNAc(Ac)3)-OH CAS No. 120173-57-1

Properties

IUPAC Name

(2S)-3-[(2S,3R,4R,5R,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H36N2O13/c1-16(35)33-27-29(46-19(4)38)28(45-18(3)37)26(15-42-17(2)36)47-31(27)43-14-25(30(39)40)34-32(41)44-13-24-22-11-7-5-9-20(22)21-10-6-8-12-23(21)24/h5-12,24-29,31H,13-15H2,1-4H3,(H,33,35)(H,34,41)(H,39,40)/t25-,26+,27+,28-,29+,31-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORICVOOXZDVFIP-VOZJJELXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)COC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1OC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)COC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H36N2O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30447904
Record name Fmoc-L-Ser(alpha-D-GalNAc(Ac)3)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30447904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

656.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120173-57-1
Record name Fmoc-L-Ser(alpha-D-GalNAc(Ac)3)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30447904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 120173-57-1
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Synthesis and Chemical Derivatization of Fmoc L Ser Alpha D Galnac Ac 3 Oh

Methodologies for O-Glycosylation of Fmoc-L-Serine Precursors

The synthesis of Fmoc-L-Ser(alpha-D-GalNAc(Ac)3)-OH involves the formation of an O-glycosidic bond between the serine residue and the galactose derivative, a process known as O-glycosylation.

Stereoselective α-Glycosidic Bond Formation Strategies

Achieving a stereoselective α-glycosidic bond is a primary challenge in the synthesis of this compound. The desired α-anomer is crucial for mimicking the natural structure of many O-glycoproteins. Various strategies have been developed to control the stereochemistry of the glycosylation reaction. One common approach involves the use of a participating neighboring group at the C-2 position of the glycosyl donor, which can shield the β-face of the molecule and favor the formation of the α-anomer.

Recent advancements have also explored catalyst-controlled stereoselective glycosylations. For instance, certain Lewis acids and transition metal complexes can influence the stereochemical outcome of the reaction, leading to a higher yield of the desired α-isomer. The choice of solvent and temperature can also play a significant role in directing the stereoselectivity of the glycosylation.

Evaluation of Glycosyl Donors and Acceptors in Synthesis

The selection of appropriate glycosyl donors and acceptors is paramount for a successful synthesis. A glycosyl donor is a carbohydrate that reacts with a glycosyl acceptor to form a glycosidic bond wikipedia.org. The donor molecule contains a leaving group at the anomeric carbon, which is displaced by the acceptor during the reaction wikipedia.org.

For the synthesis of this compound, common glycosyl donors include glycosyl halides, thioglycosides, and trichloroacetimidates. The reactivity of these donors can be fine-tuned by the choice of protecting groups on the sugar moiety. For example, electron-withdrawing protecting groups, such as acetyl groups, can "disarm" the donor, making it less reactive, while electron-donating groups can "arm" it, increasing its reactivity wikipedia.org.

The glycosyl acceptor in this synthesis is an Fmoc-protected L-serine derivative. The hydroxyl group of the serine side chain acts as the nucleophile that attacks the anomeric carbon of the glycosyl donor. The efficiency of the acceptor can be influenced by steric hindrance and the electronic properties of its protecting groups.

Table 1: Comparison of Common Glycosyl Donors

Glycosyl Donor Leaving Group Activation Conditions Advantages Disadvantages
Glycosyl Halides Halogen (e.g., Br, Cl) Silver or mercury salts High reactivity Toxicity of activators, anomeric mixture formation
Thioglycosides Thioalkyl or thioaryl group N-Iodosuccinimide (NIS)/TfOH Stability, tunable reactivity Can require harsh activation conditions
Trichloroacetimidates O-C(=NH)CCl3 Lewis acids (e.g., TMSOTf, BF3·OEt2) High reactivity, good α-selectivity Moisture sensitive, potential for side reactions

Strategies for Acetyl Protecting Group Installation and Removal Compatibility

Protecting groups are essential in peptide synthesis to prevent unwanted side reactions biosynth.com. The acetyl (Ac) groups on the GalNAc moiety serve to protect the hydroxyl groups during the glycosylation and subsequent peptide synthesis steps. These groups are typically installed using acetic anhydride (B1165640) in the presence of a base.

A key consideration is the compatibility of the acetyl protecting groups with the Fmoc (9-fluorenylmethyloxycarbonyl) protecting group on the serine's amino terminus. The Fmoc group is base-labile and is typically removed using a piperidine (B6355638) solution nih.gov. The acetyl groups, being ester linkages, are generally stable to these conditions. However, prolonged exposure to strong bases can lead to their premature removal.

The removal of the acetyl groups is typically performed at the final stage of glycopeptide synthesis using a mild base, such as hydrazine (B178648) or sodium methoxide (B1231860) in methanol (B129727) (Zemplén deacetylation) nih.govbohrium.com. This ensures that the peptide backbone and other acid-labile protecting groups remain intact.

Challenges and Advances in the Efficient Chemical Synthesis

Despite the development of various synthetic strategies, the efficient chemical synthesis of this compound remains a challenge.

Anomeric Control in α-GalNAc Glycosylation

Achieving high α-selectivity in GalNAc glycosylation is notoriously difficult due to the C-2 acetamido group, which can participate in the reaction to form an oxazoline (B21484) intermediate, leading to the formation of the undesired β-anomer.

To overcome this, researchers have developed several strategies:

Use of non-participating protecting groups at C-2: Replacing the acetamido group with a non-participating group, such as an azido (B1232118) group, can prevent the formation of the oxazoline intermediate and favor the α-anomer. The azido group can then be converted to an acetamido group later in the synthesis.

Halogenated solvents: The use of solvents like dichloromethane (B109758) has been shown to promote the formation of the α-anomer.

Promoter systems: The choice of promoter can significantly influence the anomeric ratio. For example, the use of certain Lewis acids in combination with specific activators can enhance α-selectivity.

Overcoming Side Reactions and Improving Yields

Several side reactions can occur during the synthesis of this compound, leading to lower yields and purification challenges. These include:

Aspartimide formation: In Fmoc-based solid-phase peptide synthesis (SPPS), aspartic acid residues can undergo a side reaction to form a five-membered ring aspartimide intermediate, which can lead to the formation of β-aspartyl peptides nih.gov.

Diketopiperazine formation: The dipeptide at the N-terminus of a growing peptide chain can cyclize to form a diketopiperazine, leading to chain termination iris-biotech.de.

Racemization: The activation of the carboxylic acid group of the amino acid can lead to racemization, particularly for amino acids like cysteine and histidine researchgate.net.

To mitigate these side reactions and improve yields, several strategies have been employed:

Optimized coupling reagents: The use of modern coupling reagents, such as HCTU and HATU, can reduce the risk of racemization and improve coupling efficiency.

Backbone protection: The introduction of protecting groups on the peptide backbone can prevent side reactions like aspartimide formation frontiersin.org.

Microwave-assisted synthesis: The use of microwave irradiation can accelerate coupling and deprotection steps, reducing reaction times and potentially minimizing side reactions frontiersin.org.

Table 2: Common Side Reactions and Mitigation Strategies in Fmoc-SPPS

Side Reaction Description Mitigation Strategies
Aspartimide Formation Intramolecular cyclization of aspartic acid residues nih.gov. Use of protecting groups on the aspartic acid side chain, optimized deprotection conditions frontiersin.org.
Diketopiperazine Formation Cyclization of the N-terminal dipeptide iris-biotech.de. Use of dipeptides with a proline at the second position, immediate coupling of the third amino acid.
Racemization Loss of stereochemical integrity at the α-carbon. Use of less activating coupling reagents, lower temperatures, addition of racemization suppressants.

Cost-Effective Synthesis Routes for Scalability

The large-scale production of Fmoc-L-Ser(α-D-GalNAc(Ac)3)-OH, a crucial building block in the synthesis of glycopeptides, presents significant challenges. These challenges primarily revolve around the stereoselective formation of the glycosidic bond, the number of synthetic steps, and the cost and safety of reagents. Researchers have focused on developing cost-effective and scalable synthesis routes to address the high demand for this compound in fields like cancer vaccine development.

Research Findings on Scalable Synthesis

Several key methodologies have emerged as promising for the scalable synthesis of Fmoc-L-Ser(α-D-GalNAc(Ac)3)-OH:

Nickel-Catalyzed Glycosylation: A highly α-selective and scalable synthesis has been developed utilizing nickel catalysis for the crucial glycosylation step. This method couples a C(2)-N-ortho-(trifluoromethyl)benzylidenamino trihaloacetimidate donor with a threonine unit, mediated by Ni(4-F-PhCN)4(OTf)2. A key advantage of this approach is the exclusive α-selectivity, which is often a challenge in glycopeptide synthesis. This process has been successfully demonstrated on a gram scale (0.5 - 1 gram), achieving a 66% yield for the desired 1,2-cis-2-amino glycoside, yielding 3.77 grams of product. This method avoids the use of C(2)-azido donors, which are common in other syntheses but can present safety concerns. The operational simplicity of this procedure makes it a significant improvement over methods that require stoichiometric amounts of air- and moisture-sensitive or potentially explosive activating agents.

Improved Azidophenylselenylation via Continuous Flow: The azidophenylselenylation of galactal is a key step in many synthetic routes to galactosamine building blocks. Traditional batch processes for this reaction often suffer from poor reproducibility and safety concerns related to the use of azides. A continuous flow chemistry approach has been developed to address these limitations. This method allows for the safe, efficient, and reliable azidophenylselenylation of 3,4,6-tri-O-acetyl-d-galactal at room temperature. The flow setup is readily scalable, and on a 5 mmol scale, it can produce 1.2 mmol/h of the product. This represents a significant improvement in efficiency, reducing the reaction time drastically compared to batch reactions. The isolated yield from the flow approach is a reliable 63% on a gram scale, a marked improvement over the average 35% yield often seen in batch processes. acs.org

Comparative Analysis of Synthesis Routes

The choice of a synthetic route for large-scale production depends on a variety of factors, including yield, cost of starting materials and catalysts, safety, and ease of operation. The following table provides a comparison of the key features of the scalable synthesis routes discussed.

Synthesis RouteKey Catalyst/ReagentReported ScaleKey Step YieldOverall Yield (from Galactose)Key Advantages
Nickel-Catalyzed GlycosylationNi(4-F-PhCN)4(OTf)20.5 - 1.0 g66%Not ReportedHigh α-selectivity, avoids hazardous C(2)-azido donors, operationally simple.
Palladium-Catalyzed SynthesisPalladium CatalystGram scaleModerate (not specified)7%Concise route with fewer steps, requires only two chromatography steps.
Azidophenylselenylation in Continuous FlowTMSN3, Ph2Se2, PhI(OAc)2Gram scale (5 mmol)63%Not ReportedImproved safety and reproducibility, significantly reduced reaction time, higher and more reliable yield than batch processes. acs.org

Diagnostic and Probe Development in Glycobiology and Cancer Research

Glycopeptide Probes for Studying Carbohydrate-Protein Interactions

Synthetic glycopeptides incorporating the Tn antigen serve as precise probes to investigate the complex interactions between carbohydrates and proteins, which are central to numerous biological functions. d-nb.infonih.gov These interactions govern processes ranging from cell signaling to immune response. The ability to synthesize well-defined glycopeptide structures using building blocks like Fmoc-L-Ser(α-D-GalNAc(Ac)3)-OH allows for systematic studies that would be impossible with heterogeneous glycoproteins isolated from natural sources. nih.gov These synthetic tools are crucial for creating libraries of glycopeptides for high-throughput screening applications, such as microarrays, to probe the binding specificity of various glycan-binding proteins. nih.govnih.gov

Fluorescently labeled glycopeptides that contain GalNAcα1-O-Ser/Thr structures are valuable probes in immunology, especially for the development of cancer vaccines. chemicalbook.com The attachment of a fluorescent tag, such as fluorescein, to synthetic glycopeptides allows for direct visualization and quantification in various assays. nih.gov These probes can be used to track the glycopeptides in complex biological samples, for instance, during sample preparation for mass spectrometry analysis. nih.gov By using these fluorescent tools, researchers can gain insights into the immune system's recognition of specific glycan structures, which is a critical step in designing effective immunotherapies.

Glycopeptides synthesized from Fmoc-L-Ser(α-D-GalNAc(Ac)3)-OH are indispensable for studying the binding preferences of lectins and the substrate specificity of glycosyltransferases. Lectins are proteins that bind specifically to carbohydrates, and their interactions with cell-surface glycans mediate many biological events. Synthetic glycopeptide microarrays have been used to test lectin binding, revealing, for example, that the lectin from Vicia villosa (VVL) has a high affinity for certain 13-mer GalNAcα1-Ser/-Thr sequences. nih.gov

Furthermore, these synthetic substrates are crucial for dissecting the function of the polypeptide N-acetylgalactosaminyltransferase (GalNAc-T) family of enzymes, which initiate mucin-type O-glycosylation. nih.govnih.gov Studies have used glycopeptides to demonstrate that the lectin domains of different GalNAc-T isoforms (e.g., GalNAc-T1, -T2, -T3, and -T4) bind to distinct subsets of glycopeptides, indicating a previously unknown level of peptide sequence selectivity in these domains. nih.gov For instance, research on GalNAc-T3 used unnatural MUC5AC glycopeptide substrates to show that the enzyme's lectin domain selectively recognizes α-GalNAc to prime subsequent glycosylation events at distant sites. oup.com Kinetic studies on the glycosylation of Fibroblast growth factor 23 (FGF23) by GalNAc-T3 also relied on synthetic glycopeptides to characterize the enzyme's activity and long-range glycosylation preferences. nih.gov

Table 1: Research Findings from Lectin and Glycosyltransferase Studies
Protein StudiedSynthetic Probe UsedKey FindingSource
Vicia villosa Lectin (VVL)Fluorescein-modified 13-mer glycopeptides containing Thr-GalNAc and Ser-GalNAcObserved affinity was 3–4 fold higher than previously reported for simpler glycopeptide sequences, highlighting the influence of the peptide backbone. nih.gov
GalNAc-T3 Lectin DomainLibrary of unnatural MUC5AC glycopeptides with various sugar moietiesDemonstrated a selective requirement for an existing α-GalNAc residue to guide subsequent glycosylation, confirming the lectin domain's role in the enzyme's substrate specificity. oup.com
GalNAc-T1, -T2, -T3, -T4 Lectin DomainsGlycopeptide array with sequences from MUC1, MUC2, MUC4, MUC5AC, MUC6, and MUC7The lectin domains of different GalNAc-T isoforms bind to different subsets of glycopeptides, revealing an additional layer of complexity and selectivity in the initiation of O-glycosylation. nih.gov
GalNAc-T3Synthetic glycopeptides mimicking Fibroblast growth factor 23 (FGF23)Characterized the slow but specific catalytic activity (Kcat of 17 min⁻¹) of GalNAc-T3 on FGF23 and confirmed its long-range glycosylation mechanism. nih.gov

Development of Cancer Diagnostics Based on Tn Antigen Recognition

The Tn antigen (GalNAcα1-O-Ser/Thr) is a well-established tumor-associated carbohydrate antigen (TACA). sussex-research.comnih.gov Its expression is generally restricted in healthy tissues but becomes prominent in over 90% of carcinomas, including breast, colon, and lung cancer. sussex-research.comuwindsor.ca This differential expression makes the Tn antigen an attractive target for cancer diagnostics and immunotherapies. sussex-research.com Synthetic glycopeptides that mimic the Tn antigen are essential for developing diagnostic tools, primarily by facilitating the generation and characterization of specific antibodies that can detect cancer cells. sussex-research.com

The overexpression of the Tn antigen on the surface of cancer cells is often due to a disruption in the normal O-glycosylation pathway. medchemexpress.com In healthy cells, the initial Tn structure is typically elongated by other glycosyltransferases to form more complex O-glycans. medchemexpress.comoup.com For example, the enzyme T-synthase (core 1 β3-galactosyltransferase) extends the Tn antigen to form the T antigen (core 1). medchemexpress.com In many cancer cells, the activity of these elongating enzymes is impaired, leading to the accumulation and exposure of the Tn antigen. nih.govmedchemexpress.com Synthetic glycopeptides built with Fmoc-L-Ser(α-D-GalNAc(Ac)3)-OH are used to produce monoclonal antibodies that can specifically recognize and bind to this exposed Tn antigen, thereby enabling the detection of cancer cells in tissue samples through techniques like immunohistochemistry. sussex-research.comnih.gov

Synthetic glycopeptides are powerful tools for discovering and validating new cancer biomarkers. High-throughput platforms utilizing microarrays printed with extensive libraries of GalNAc-glycopeptides can be used for "seromic profiling"—screening patient serum for antibodies that recognize these tumor-associated structures. nih.gov This approach can lead to the discovery of novel antibody biomarkers for early cancer detection or prognosis.

Furthermore, once a potential diagnostic antibody is developed, synthetic glycopeptide arrays are crucial for its validation. By testing the antibody against a diverse panel of well-defined glycopeptide epitopes, researchers can precisely map its binding specificity. oup.com For example, a novel anti-Tn antibody, G2-D11, was characterized using a glycopeptide microarray to confirm its high specificity for two adjacent Tn-antigens with minimal influence from the peptide backbone. oup.com Similarly, a panel of anti-Tn monoclonal antibodies was studied to show that the amino acid carrier of the GalNAc (Serine vs. Threonine) plays a key role in the recognition patterns on breast and colon cancer cells, a critical finding for designing effective diagnostics. nih.gov

Table 2: Validation of Diagnostic Antibodies Using Synthetic Glycopeptides
AntibodySynthetic PlatformKey FindingSource
G2-D11 (scFv)Microarray with a library of trimer amino acid combinations containing GalNAc-Ser and GalNAc-ThrShowed high affinity (KDapp = 1.3 × 10⁻⁸ M) and specific binding to two adjacent Tn-antigens, with little cross-reactivity, validating it as a well-defined anti-Tn reagent. oup.com
Panel of anti-Tn MAbsGlycopeptides with di- or tri-Tn structures on a Ser/Thr backboneDemonstrated that the amino acid backbone (Ser vs. Thr) significantly influences the antibody's recognition of the Tn antigen on cancer cells. nih.gov
reBaGs6Glycopeptide microarray (Glyco-SPOT synthesis)Showed higher binding to Ser-α-GalNAc containing peptides compared to the corresponding Thr-α-GalNAc peptides, revealing previously unknown specificity. nih.gov
Human serum antibodiesHigh-throughput GalNAc-glycopeptide microarrayPlatform established for seromic profiling to identify serum antibodies against O-glycopeptide antigens, enabling biomarker discovery. nih.gov

Advanced Research Directions and Future Perspectives

Structural Biology of Tn Antigen-Presenting Glycopeptides

The presence of the Tn antigen, introduced via Fmoc-L-Ser(α-D-GalNAc(Ac)₃)-OH, significantly influences the three-dimensional structure of peptides, which is critical for their biological function and recognition by the immune system.

The attachment of a single N-acetylgalactosamine (GalNAc) moiety to a serine residue can induce specific secondary structures in the peptide backbone. Studies on glycopeptides derived from the MUC1 protein, a key molecule in cancer, have shown that glycosylation can lead to the formation of distinct structural motifs. acs.org For example, NMR spectroscopy on a 15-residue glycopeptide from the MUC1 core protein revealed that the peptide backbone in the vicinity of the glycosylation site adopts an S-shaped bend, which is formed by consecutive inverse γ-turn conformations. acs.org Interestingly, the conformational features of the glycosidic linkage between the sugar and the serine can be influenced by the peptide's structure. In complexes with antibodies, the α-O-GalNAc-Ser linkage can adopt a high-energy conformation that is not commonly observed when the glycopeptide is in a free state. core.ac.uk This suggests a reciprocal relationship where the peptide backbone influences the sugar's orientation, and vice-versa, to achieve optimal binding with molecular partners like antibodies. core.ac.uk

Chemoenzymatic Approaches for Glycoengineering

Fmoc-L-Ser(α-D-GalNAc(Ac)₃)-OH is a key starting point for chemoenzymatic synthesis, a powerful strategy that combines the precision of chemical synthesis with the efficiency of enzymatic reactions to create complex glycoconjugates.

A common strategy begins with the solid-phase synthesis of a peptide containing the acetyl-protected Tn antigen, derived from Fmoc-L-Ser(α-D-GalNAc(Ac)₃)-OH. nih.govadvion.com Following synthesis, the acetyl protecting groups on the sugar must be removed to allow for enzymatic extension of the glycan chain. A facile chemoenzymatic approach utilizes an esterase for the de-O-acetylation under neutral pH conditions, which avoids base-induced side reactions like β-elimination and epimerization that can occur with traditional chemical deprotection. nih.govadvion.com Once the Tn antigen is exposed, various glycosyltransferases can be used to sequentially add more sugar units, assembling more complex O-glycan structures like the T antigen (Core 1) or Core 2 structures. nih.govmarioschubert.ch This method allows for the creation of homogeneously glycosylated peptides, which are crucial for studying the specific roles of different glycan structures. marioschubert.ch

The Tn antigen (GalNAcα-O-Ser/Thr) is the initial structure for all mucin-type O-glycans and serves as a substrate for a variety of glycosyltransferases. nih.govmdpi.com The primary enzyme that modifies the Tn antigen in normal cells is the T-synthase (Core 1 β3GalT), which transfers a galactose molecule to form the T antigen. nih.gov However, other glycosyltransferases can also act on the Tn antigen. For example, sialyltransferases can add sialic acid to form the Sialyl-Tn (sTn) antigen, a process that can block further glycan extension and is often upregulated in cancer. mdpi.comkarger.com The expression and activity of these enzymes are tightly regulated. In many cancers, the expression or function of enzymes like T-synthase is compromised, leading to the accumulation of the simpler Tn antigen. nih.govoncotarget.com Understanding the substrate specificity of these enzymes is crucial, as it dictates the glycan profile on the cell surface. karger.comnih.gov For instance, the peptide sequence surrounding the glycosylation site can influence the efficiency of recognition and modification by different glycosyltransferases. oup.com

Exploring Novel Therapeutic and Diagnostic Modalities

The aberrant expression of the Tn antigen on the surface of cancer cells makes it an attractive target for the development of new cancer therapies and diagnostic tools. mdpi.comnih.gov Glycopeptides synthesized using Fmoc-L-Ser(α-D-GalNAc(Ac)₃)-OH are central to these efforts.

These synthetic glycopeptides are used to develop anticancer vaccines. By presenting the Tn antigen in a specific peptide context, these vaccines aim to stimulate a robust and targeted immune response against cancer cells that display this antigen. mdpi.comunirioja.es Researchers have designed vaccines that incorporate Tn-antigen mimics to enhance binding affinity to anti-MUC1 antibodies and elicit a strong Th1-like immune response in animal models. unirioja.es

Beyond Immunotherapy: Other Therapeutic Applications

While the overexpression of the Tn antigen on cancer cells has made it a prime target for cancer vaccines, the utility of synthetic glycopeptides like those derived from Fmoc-L-Ser(alpha-D-GalNAc(Ac)3)-OH is not limited to eliciting an immune response. sussex-research.comnih.gov Researchers are exploring novel therapeutic strategies that leverage the specific biological recognition of these structures for targeted drug delivery and diagnostics.

Targeted Drug Delivery: The specific interaction between the Tn antigen and certain lectins (carbohydrate-binding proteins) expressed on the surface of specific cell types can be exploited for targeted drug delivery. mdpi.com By conjugating cytotoxic agents or other therapeutic payloads to synthetic Tn-containing glycopeptides, it is possible to create drug delivery systems that selectively target cancer cells or other diseased tissues, potentially increasing therapeutic efficacy while reducing systemic toxicity. mdpi.comnih.gov This approach moves beyond general immunotherapy to use the glycopeptide as a targeting moiety for delivering a distinct therapeutic agent.

Diagnostic Tools: Synthetic glycopeptides are invaluable tools for developing novel diagnostic and prognostic assays. sussex-research.comresearchgate.net Glycopeptide microarrays, constructed using building blocks like this compound, can be used to detect and profile autoantibodies against tumor-associated carbohydrate antigens (TACAs) in patient sera. nih.gov The presence and levels of such antibodies may serve as biomarkers for early cancer detection or for monitoring disease progression and response to therapy. mdpi.com Furthermore, these synthetic antigens can be used to develop highly specific monoclonal antibodies for use in immunohistochemistry to accurately determine the expression of the Tn antigen on patient tumors, which can help in patient stratification for targeted therapies. nih.gov

Inhibition of Pathogen Adhesion: Glycans play a crucial role in the initial steps of infection, where pathogens adhere to host cell surface carbohydrates. researchgate.net Synthetic glycopeptides that mimic these host cell structures can act as competitive inhibitors, blocking pathogen attachment and preventing infection. This anti-adhesion therapy represents a non-immunogenic, non-antibiotic approach to combating infectious diseases.

High-Throughput Screening of Glycopeptide Libraries

The development of robust synthetic methods for glycopeptides, utilizing precursors such as this compound, has enabled the creation of large, diverse glycopeptide libraries. nih.govacs.org These libraries are instrumental in high-throughput screening platforms, most notably glycopeptide microarrays, which have accelerated research into the biological functions of glycosylation.

A key advantage of these platforms is the ability to systematically vary both the peptide sequence and the glycosylation site, allowing for a detailed investigation of structure-activity relationships. acs.orgbeilstein-journals.org For instance, a positional scanning synthetic glycopeptide library can reveal the importance of the location of a Tn antigen within a peptide sequence for its recognition by lectins or antibodies. acs.org This knowledge is critical for designing more effective diagnostics and therapeutics.

High-throughput platforms allow for the rapid screening of thousands of unique glycopeptides for various binding interactions. nih.gov This has proven essential for defining the specificity of glycan-binding proteins, identifying novel disease biomarkers, and screening for enzyme specificity. nih.govnih.gov

Table 1: Applications of High-Throughput Glycopeptide Screening

Screening ApplicationDescriptionKey Findings/GoalsReference
Antibody Epitope MappingMicroarrays displaying diverse glycopeptides are used to precisely identify the binding epitopes of antibodies that target TACAs.Reveals the specific peptide sequence and glycan structure recognized by an antibody, aiding in the development of more specific diagnostics and vaccines. nih.gov nih.gov
Discovery of Seromic BiomarkersScreening patient serum on glycopeptide microarrays to identify autoantibodies against specific glycopeptide epitopes.Identification of disease-associated autoantibodies that can serve as biomarkers for early diagnosis and prognosis of cancers and autoimmune diseases. nih.gov nih.gov
Enzyme Specificity AnalysisUsing glycopeptide libraries as substrates to determine the specificity of glycosyltransferases, the enzymes that build glycan structures.Advances functional glycomics by deciphering the rules that govern protein glycosylation, enabling the chemoenzymatic synthesis of complex glycoproteins. nih.gov nih.gov
Lectin Binding StudiesEvaluating the binding of various lectins to a library of glycopeptides to understand the molecular basis of carbohydrate-lectin recognition.Elucidates how glycan density and the surrounding peptide sequence influence binding, which is crucial for understanding cell-cell recognition and designing targeted therapies. acs.org acs.org

Challenges and Opportunities in Glycopeptide Research

Despite significant progress, the field of glycopeptide research faces several challenges that have slowed the clinical translation of these promising molecules. However, each challenge presents a corresponding opportunity for innovation and advancement.

The synthesis of glycopeptides remains a primary hurdle. While building blocks like this compound are commercially available, they are significantly more expensive than their non-glycosylated amino acid counterparts. nih.gov The chemical synthesis itself, particularly the formation of the O-glycosidic bond, can be challenging, with issues in achieving high yields and stereoselectivity. acs.orgchemrxiv.orgoup.com

Biologically, the low immunogenicity of carbohydrate antigens is a major obstacle for vaccine development. mdpi.com Unlike protein antigens, carbohydrates are often T-cell independent antigens, leading to weaker and less durable immune responses. universiteitleiden.nl Furthermore, conflicting data on the expression levels of antigens like Tn in different cancers complicates the design of clinical trials and the selection of appropriate patient populations. nih.gov

These challenges, however, create clear opportunities for future research. The development of more efficient, scalable, and cost-effective synthetic methods is a critical goal. chemrxiv.orgrsc.org Innovations in catalysis and solid-phase synthesis techniques are needed to make complex glycopeptides more accessible for widespread biological and clinical investigation. mdpi.com To address the issue of low immunogenicity, researchers are designing novel vaccine constructs that incorporate potent adjuvants and T-cell epitopes to stimulate more robust and effective immune responses. nih.govresearchgate.net The opportunity also exists to move beyond immunotherapy and leverage the unique recognition properties of glycopeptides for targeted drug delivery and diagnostics, as previously discussed. sussex-research.commdpi.com

Table 2: Challenges and Opportunities in Glycopeptide Research

ChallengeDescriptionOpportunityReference
Synthetic Complexity and CostThe synthesis of glycosylated amino acid building blocks is complex, and their high cost makes large-scale synthesis of glycopeptide libraries prohibitive.Develop more efficient, reproducible, and scalable synthetic routes to reduce costs and improve accessibility of glycopeptide tools for research. nih.govchemrxiv.orgrsc.org nih.govchemrxiv.orgrsc.org
Low ImmunogenicityTumor-associated carbohydrate antigens are often poorly immunogenic, leading to weak or ineffective immune responses in vaccine settings. mdpi.comDesign advanced, multi-component vaccines that combine glycopeptide antigens with powerful adjuvants and carrier proteins to elicit stronger, T-cell dependent immunity. nih.govunirioja.es mdpi.comnih.govunirioja.es
Antibody Specificity and EfficacyDeveloping monoclonal antibodies with high specificity and affinity for glycopeptide epitopes has been difficult, limiting their therapeutic and diagnostic potential. mdpi.comUtilize high-throughput screening of glycopeptide libraries to identify highly specific antibodies and engineer novel antibody formats for improved cancer targeting. mdpi.comnih.gov mdpi.comnih.gov
Heterogeneity of Antigen ExpressionThe expression of TACAs like the Tn antigen can vary significantly between different tumor types and even among patients with the same cancer. nih.govDevelop robust diagnostic tools using synthetic glycopeptides to accurately screen and stratify patients, ensuring that therapies are directed to individuals most likely to benefit. sussex-research.comnih.gov sussex-research.comnih.gov

Q & A

Q. How is Fmoc-L-Ser(alpha-D-GalNAc(Ac)3)-OH synthesized, and what are critical parameters for its use in solid-phase peptide synthesis (SPPS)?

this compound is synthesized via standard SPPS protocols. Key steps include:

  • Coupling : Activation of the Fmoc-protected amino acid with coupling agents like HBTU/DIPEA in DMF .
  • Deprotection : Removal of the Fmoc group using 20% piperidine in DMF .
  • Stability considerations : The compound is stable under acidic conditions but degrades in alkaline environments. Avoid prolonged exposure to basic solutions during synthesis .
  • Purification : Reverse-phase HPLC with C8/C18 columns ensures ≥95% purity .

Q. What analytical methods validate the structural integrity of glycopeptides incorporating this compound?

  • LC-MS : Confirms molecular weight and glycosylation site specificity .
  • High-resolution NMR : Used to analyze resin-bound intermediates and monitor glycosylation efficiency in solid-phase reactions .
  • HPLC with evaporative light scattering detection (ELSD) : Ensures purity and absence of acetyl group hydrolysis byproducts .

Q. How should this compound be stored to maintain stability?

  • Temperature : Store at –20°C in airtight, light-protected containers to prevent degradation .
  • Moisture control : Use desiccants and avoid repeated freeze-thaw cycles .
  • Solubility : Dissolve in DMF or DMSO immediately before use; aqueous solutions are unstable .

Advanced Research Questions

Q. How does this compound enable mechanistic studies of O-GalNAc glycosylation in mucin-type glycoproteins?

The compound serves as a selective inhibitor of O-GalNAc transferases (GalNAc-Ts), blocking glycan elongation. Applications include:

  • Functional studies : Knockdown of specific glycosylation sites to assess roles in cell adhesion or signaling .
  • Crosstalk analysis : Investigating competition between O-GalNAcylation and phosphorylation at serine residues using peptide microarrays .
  • Structural biology : Incorporation into glycopeptides for X-ray crystallography or cryo-EM to resolve glycan-protein interactions .

Q. How can contradictory data on the compound’s stability in acidic vs. alkaline conditions be reconciled?

  • Acidic stability : The acetylated GalNAc moiety resists hydrolysis at pH ≤ 5, making it suitable for TFA-mediated cleavage in SPPS .
  • Alkaline sensitivity : Above pH 8, deacetylation occurs, leading to glycan degradation. Use neutral buffers (e.g., PBS) for biological assays .
  • Mitigation strategy : Optimize reaction time/temperature during Fmoc deprotection (e.g., limit piperidine exposure to ≤30 minutes) .

Q. What are the challenges in synthesizing glycopeptides with site-specific O-GalNAc modifications, and how are they addressed?

  • Steric hindrance : Bulky GalNAc(Ac)3 groups reduce coupling efficiency. Use excess reagent (3–5 eq.) and extended reaction times (2–4 hours) .
  • Side reactions : Acetyl migration during synthesis. Monitor via LC-MS and employ orthogonal protecting groups (e.g., allyl esters) for sensitive residues .
  • Purification : Hydrophobic glycopeptides require gradient elution (5–95% acetonitrile/water) on preparative HPLC .

Q. How does this compound facilitate studies on glycosylation-phosphorylation crosstalk?

  • Competitive incorporation : Co-synthesize peptides with both O-GalNAc and phosphorylated serine residues to study steric/electronic interference .
  • Kinase/phosphatase assays : Test enzymatic activity in the presence of glycosylated vs. non-glycosylated peptides to identify regulatory effects .
  • Antibody-based detection : Use anti-O-GlcNAc (RL2) and phospho-specific antibodies in Western blotting or ELISA for dual-modification analysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.